3,3'-Dimethoxybenzidine (3,3'-DMB) is an aromatic organic compound that is used in many scientific and industrial applications. It is a colorless solid with a molecular weight of 206.3 g/mol and a melting point of 60-62°C. 3,3'-DMB is a versatile reagent that has been used in a variety of applications, such as the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a biochemical reagent in a wide range of biological studies.
3,3'-DMB can be synthesized via the reaction of dimethoxybenzene and aldehyde in the presence of an acid catalyst. The reaction yields the desired product in high yields and with minimal side-products. The reaction is typically conducted in a solvent such as ethyl acetate or acetone. The reaction can be conducted at room temperature or under reflux conditions.
|Synthesis Method Details||
Design of the Synthesis Pathway
The synthesis of '3,3'-Dimethoxybenzidine' can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further reacted to yield the final product.
Aniline, Dimethyl sulfate, Sodium nitrite, Hydrochloric acid, Sodium hydroxide, 2,4-Dimethoxyaniline
Step 1: Aniline is reacted with dimethyl sulfate in the presence of sodium hydroxide to yield N,N-dimethylaniline., Step 2: N,N-dimethylaniline is then nitrated using a mixture of nitric and sulfuric acids to yield N,N-dimethyl-3-nitroaniline., Step 3: N,N-dimethyl-3-nitroaniline is reduced using iron and hydrochloric acid to yield N,N-dimethyl-3-aminophenol., Step 4: 2,4-Dimethoxyaniline is diazotized using sodium nitrite and hydrochloric acid to yield 2,4-dimethoxybenzenediazonium chloride., Step 5: N,N-dimethyl-3-aminophenol is then coupled with 2,4-dimethoxybenzenediazonium chloride in the presence of sodium hydroxide to yield '3,3'-Dimethoxybenzidine'.
|Scientific Research Applications||
3,3'-DMB has been used in a variety of scientific research applications. It has been used as a biochemical reagent in various studies, including the study of enzyme kinetics, protein-protein interactions, and the study of signal transduction pathways. It has also been used as a fluorescent probe for the detection of reactive oxygen species and for the detection of DNA damage. Additionally, 3,3'-DMB has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
|Mechanism of Action||
3,3'-DMB is a versatile reagent that can react with a variety of target molecules. The exact mechanism of action depends on the specific application. For example, when used as a fluorescent probe, 3,3'-DMB can react with reactive oxygen species and DNA damage, resulting in the formation of a fluorescent product. When used as a biochemical reagent, 3,3'-DMB can react with enzymes and proteins, resulting in the formation of a covalent bond.
|Biochemical and Physiological Effects||
3,3'-DMB has been used in a variety of studies to investigate the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of various drugs on the activity of enzymes and proteins. Additionally, it has been used to study the effects of various compounds on the expression of genes and proteins.
|Advantages and Limitations for Lab Experiments||
3,3'-DMB has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of applications. Additionally, it is relatively stable, and can be stored for extended periods of time. Furthermore, it is relatively inexpensive and easy to obtain.
However, 3,3'-DMB also has some limitations. It is not very soluble in water, and therefore may not be suitable for certain types of experiments. Additionally, it can react with other compounds, which may lead to undesired side-products.
|Future Directions||The use of 3,3'-DMB in scientific research is likely to continue to grow. It has already been used in a variety of studies, and its versatility and stability make it an attractive reagent for many applications. Future directions for 3,3'-DMB include the development of new and improved synthesis methods, the development of new and improved fluorescent probes, the development of new and improved biochemical reagents, and the investigation of the effects of various compounds on the expression of genes and proteins. Additionally, 3,3'-DMB could be used in the development of new and improved pharmaceuticals, dyes, and other organic compounds.|
|Molecular Weight||244.29 g/mol|
|Boiling Point||356.0 °C|
LEAFLETS OR NEEDLES FROM WATER
Colorless crystals that turn a violet color on standing.
403 °F (NTP, 1992)
206 °C (403 °F) (closed cup)
206 °C c.c.
279 to 280 °F (NTP, 1992)
|Other CAS RN||119-90-4|
3,3' -dimethoxybenzidine appears as colorless crystals or a light brown powder. Turns violet on standing. Carcinogen.
Colorless crystals that turn a violet color on standing.
Colorless crystals that turn a violet color on standing. [Note: Used as a basis for many dyes.]
|Pictograms||Irritant; Health Hazard|
|Related CAS||59777-10-5; 20325-40-0 (di-hydrochloride); 56436-30-7 (sulfate)|
less than 0.1 mg/mL at 68° F (NTP, 1992)
Sol in alc, benzene, ether
Sol in chloroform, acetone
PROBABLY SOL IN MOST ORG SOLVENTS AND LIPIDS
In water, 60 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 0.006
8.5 (NTP, 1992) (Relative to Air)
8.43 (air= 1)
|Origin of Product||United States|
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